molecular formula C14H17N3O2 B4508545 3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B4508545
M. Wt: 259.30 g/mol
InChI Key: QGSPPHQKYIMSCX-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is an organic compound that features a methoxyphenyl group and a pyrazolyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.

    Attachment of the methoxyphenyl group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the propanamide backbone: This involves the reaction of the intermediate product with a suitable amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reaction.

Major Products

    Oxidation: Formation of 3-(2-hydroxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide.

    Reduction: Formation of 3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but generally, the compound may modulate the activity of these targets, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide
  • 3-(2-chlorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide
  • 3-(2-methoxyphenyl)-N-(1-ethyl-1H-pyrazol-4-yl)propanamide

Uniqueness

3-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-(1-methylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-17-10-12(9-15-17)16-14(18)8-7-11-5-3-4-6-13(11)19-2/h3-6,9-10H,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSPPHQKYIMSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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